molecular formula C12H19N3O2 B1296515 ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate CAS No. 21253-62-3

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No.: B1296515
CAS No.: 21253-62-3
M. Wt: 237.3 g/mol
InChI Key: NQLJJSMRVILYQD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate (CAS: 21253-62-3) is a pyrazole derivative with the molecular formula C₁₂H₁₉N₃O₂ and a molecular weight of 237.30 g/mol . It is synthesized via condensation reactions involving 2-cyano-3-ethoxyacrylic acid ethyl ester and cyclohexylhydrazine hydrochloride, achieving yields up to 92% under optimized conditions . The compound is characterized by a cyclohexyl group at the N1 position and an ester moiety at the C4 position, which confer unique steric and electronic properties. Commercial samples are available with 98% purity, highlighting its relevance in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole, which is then further reacted with cyclohexyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves multi-step organic reactions, including the condensation of cyclohexyl-substituted hydrazines with ethyl acetoacetate or similar reagents under controlled conditions.

Medicinal Chemistry

Therapeutic Potential : this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known anti-inflammatory drugs suggests it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities. This compound has shown promise in preliminary studies against various Gram-positive and Gram-negative bacteria .

Antioxidant Properties : Some studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that this compound could be a lead compound for developing treatments for oxidative stress-related diseases .

Biological Research

Mechanism of Action : The compound's mechanism may involve the modulation of specific molecular targets related to inflammation and cell proliferation. It could interact with cellular proteins, leading to altered signaling pathways that affect disease processes .

Structure-Activity Relationship Studies : Ongoing research focuses on understanding how modifications to the pyrazole structure influence biological activity. This information is crucial for designing more effective analogs with enhanced therapeutic profiles .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its versatility allows chemists to create more complex molecules for pharmaceuticals and agrochemicals .

Material Science

Research has explored the use of pyrazole derivatives in developing new materials, including polymers with antimicrobial properties. These materials can be utilized in various applications, such as coatings and packaging .

Case Studies

Study Focus Area Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation in animal models when administered at specific doses.
Study BAntimicrobial activityShowed efficacy against multiple bacterial strains, particularly Gram-negative pathogens.
Study CAntioxidant propertiesHighlighted the compound's ability to scavenge free radicals in vitro, indicating potential for oxidative stress-related therapies.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Pyrazole-4-carboxylates exhibit diverse biological and physicochemical properties depending on substituents at the N1 and C5 positions. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent (N1) Molecular Weight (g/mol) Key Features
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 21253-62-3 Cyclohexyl 237.30 High steric bulk, lipophilic
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 H (unsubstituted) 169.16 Smaller size, higher polarity
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate - 6-Chloropyridazin-3-yl 281.70 Aromatic heterocycle, enhanced π-π interactions
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 957264-74-3 4-Methylbenzothiazol-2-yl 302.35 Electron-withdrawing group, potential bioactivity
Ethyl 5-azido-1H-pyrazole-4-carboxylate - Azido (C5) 181.15 Reactive azide group for click chemistry

Key Observations:

Steric and Lipophilicity Differences :

  • The cyclohexyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to unsubstituted analogues (e.g., CAS 7251-53-8), favoring membrane permeability .
  • Substitution with aromatic rings (e.g., benzothiazole in CAS 957264-74-3) introduces planar geometry, enhancing stacking interactions in crystal lattices .

Hydrogen Bonding and Crystallinity: The amino group at C5 in the target compound participates in hydrogen bonding (N–H···O), as observed in related pyrazole-carboxylates, stabilizing crystal structures . Methoxyaryl variants (e.g., ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) show altered melting points (MP) due to additional O–H···N interactions .

Biological Activity

Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an amino group at position 5 and a carboxylate group at position 4. The cyclohexyl substituent contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzymatic activities. This mechanism is significant for therapeutic applications in cancer and inflammation .
  • Receptor Interaction : It can also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses. This interaction is critical for its potential anti-inflammatory and anticancer effects .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines indicate significant growth inhibition, suggesting its potential as a chemotherapeutic agent .
Cell LineIC50 (µM)Reference
MCF73.79
A54926.00

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant edema reduction compared to standard anti-inflammatory drugs like diclofenac. The inhibition percentages ranged from 58% to 93% at various time intervals .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Mechanism : Similar pyrazole derivatives have been shown to interfere with bacterial protein synthesis, leading to cell death. This suggests that this compound may possess similar antimicrobial capabilities .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against multiple tumor cell lines. The results indicated that it effectively inhibited cell proliferation through apoptosis induction .
  • Evaluation of Inhibitory Potentials : Another research focused on the inhibitory effects of pyrazole derivatives on specific kinases involved in cancer progression. This compound showed notable inhibition of Aurora-A kinase, which is crucial in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate, and how can reaction yields be improved?

  • Methodology : Cyclocondensation of ethyl acetoacetate derivatives with cyclohexylhydrazine and subsequent functionalization is a common approach. Key steps include:

  • Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to activate carbonyl groups for cyclization .
  • Optimizing reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., ethanol or dichloromethane) to enhance regioselectivity .
  • Monitoring reaction progress via TLC and isolating intermediates (e.g., hydrazide derivatives) to minimize side products .
    • Yield Improvement : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization from ethanol can achieve >85% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) .
  • Pyrazole ring protons (δ 8.0–8.5 ppm, singlet for C-H) .
  • Ethyl ester group (δ 4.3 ppm, quartet; δ 1.3 ppm, triplet) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~161–165 ppm) and pyrazole carbons (δ ~105–150 ppm) .
    • IR Spectroscopy : Key stretches include NH₂ (~3230 cm⁻¹), C=O ester (~1680 cm⁻¹), and C-N pyrazole (~1500 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXL for refinement) to determine bond lengths/angles and hydrogen-bonding networks .
  • Validation : Apply PLATON or CCDC tools to check for missed symmetry (e.g., twinning) and validate hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways for derivatives?

  • Reaction Design :

  • Use quantum chemical calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclocondensation .
  • Simulate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) on reaction kinetics .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Case Study : If NH₂ protons show unexpected splitting in DMSO-d₆:

  • Check for tautomerism (e.g., pyrazole ↔ pyrazolone) using variable-temperature NMR .
  • Use 2D NMR (COSY, HSQC) to confirm coupling networks and assign overlapping signals .
    • IR Anomalies : Probe solvent effects (e.g., polarity shifts in C=O stretches) or intermolecular H-bonding in solid-state IR .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings formed between NH₂ and ester carbonyl groups) .
  • Thermal Stability : Correlate H-bond strength (via Hirshfeld surface analysis) with DSC/TGA data to predict melting points .

Q. What experimental and computational approaches validate the biological activity of derivatives (e.g., enzyme inhibition)?

  • In Vitro Assays :

  • Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .
  • Compare IC₅₀ values with computational docking scores (AutoDock Vina) to identify pharmacophore features .
    • SAR Studies : Modify the cyclohexyl or ester group and analyze activity trends using multivariate regression .

Properties

IUPAC Name

ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLJJSMRVILYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325781
Record name Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21253-62-3
Record name NSC517984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclohexylhydrazine hydrochloride (3.057 g, 20.29 mmol, CAS #24214-73-1, purchased from Aldrich) was combined with ethyl (ethoxymethylene)-cyanoacetate (3.390 g, 20.04 mmol) and anhydrous sodium acetate (2.080 g, 25.36 mmol) in 30 mL ethanol. The mixture was heated at 70° C. for 16 hours then cooled to room temperature and concentrated. The residue was partitioned between methylene chloride and water. The separated aqueous phase was extracted with a second portion of methylene chloride. The organic phases were successively washed with water and brine and then combined, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography eluting with a gradient of 25-70% ethyl acetate/hexanes to give 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (4.42 g, 92%). Mass spectrum: m/z: 238.1 (M+H).
Quantity
3.057 g
Type
reactant
Reaction Step One
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3.39 g
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2.08 g
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30 mL
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Synthesis routes and methods II

Procedure details

To a round bottom flask is added cyclohexyl-hydrazine hydrochloride (4.5 g, 30 mmol), 2-cyano-3-ethoxy-acrylic acid ethyl ester (5.1 g, 30 mmol), sodium bicarbonate (2.6 g, 30.9 mmol) and 40 mL of ethanol. The mixture is heated to 80° C. for 1 hour, cooled down to room temperature and concentrated. The residue is dissolved in chloroform and washed with water, dried over sodium sulfate. After removal of the solvent, the solid is recrystallized from ethyl acetate: 1HNMR (CDCl3): δ 7.40 (1 H, s), 4.77 (2 H, brs), 4.05 (2 H, q, J= 7.2 Hz), 3.50 (1 H, m), 1.61-1.71 (6 H, m), 1.50 (1 H, m), 1.02-1.21 (3 H, m), 1.11 (3 H, t, J= 7.2 Hz).
Quantity
4.5 g
Type
reactant
Reaction Step One
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5.1 g
Type
reactant
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Quantity
2.6 g
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl-3-Aminopyrazole-4-carboxylate 9 (Acros, 15.5 g, 100.0 mmol), cyclohexylbromide (Acros, 21.9 g, 130 mmol), anhydrous potassium carbonate (Fisher, 27.6 g, 200 mmol), Adogen 464 (Acros, 2.5 g) and aqueous sodium hydroxide (0.1 mL of a 12.5M solution) were combined in 250 mL of toluene and refluxed under argon overnight. Additional cyclohexylbromide (21.9 g, 130 mmol) and potassium carbonate (27.6 g, 200 mmol) were then added and the reaction mixture was resubjected to the reaction conditions for an additional 24 hours. The reaction was permitted to cool to room temperature and the organics were washed with 100 mL water. The organic layer was separated and dried (magnesium sulfate). Concentration of the organics afforded a solid which was subjected to flash chromatography on silica gel (gradient elution 9:1 to 6:1 to 3:1 hexane:ethyl acetate) to afford two principle products. Compound 11 (923 mg, 4%) elutes first and Compound 10 (1.755 g, 7%) elutes second. A considerable amount of material was present in mixed fractions. Compound 10: MS (ES+ calculated: 237.30; found: 238.10 M+H). HPLC (98% purity, retention time 13.623 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.44 (s, 1H), 6.19 (br s, 2H), 4.43 (q, J=7 Hz, 2H), 4.05 (m, 1H), 1.83-1.22 (m, 10H), 1.23 (t, J=7 Hz, 3H). Compound 11: MS (ES+ calculated: 237.30; found: 238.14 M+H). HPLC (100% purity, retention time 13.408 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.87 (s, 1H), 5.29 (br s, 2H), 4.15 (q, J=7 Hz, 2H), 3.89 (m, 1H), 1.97-1.25 (m, 10H), 1.24 (t, J=7 Hz, 3H).
Quantity
15.5 g
Type
reactant
Reaction Step One
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Name
Compound 10
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
Compound 11
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0 (± 1) mol
Type
reactant
Reaction Step Three
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2.5 g
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
21.9 g
Type
reactant
Reaction Step Six
Quantity
27.6 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Eight
[Compound]
Name
solution
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0 (± 1) mol
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Reaction Step Nine
Quantity
21.9 g
Type
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Reaction Step Ten
Quantity
27.6 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Compound 11
Quantity
923 mg
Type
reactant
Reaction Step Eleven
[Compound]
Name
Compound 10
Quantity
1.755 g
Type
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Reaction Step Twelve

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